6-Methyl-3-azabicyclo[3.1.0]hexan-2-one

μ-opioid receptor binding affinity magic methyl effect

6-Methyl-3-azabicyclo[3.1.0]hexan-2-one is a conformationally constrained bicyclic lactam belonging to the 3-azabicyclo[3.1.0]hexan-2-one class. This scaffold features a fused cyclopropane ring that imposes rigid geometry on the pyrrolidinone system, eliminating chiral ambiguity while precisely orienting substituents.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
Cat. No. B14899567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-azabicyclo[3.1.0]hexan-2-one
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC1C2C1C(=O)NC2
InChIInChI=1S/C6H9NO/c1-3-4-2-7-6(8)5(3)4/h3-5H,2H2,1H3,(H,7,8)
InChIKeyQYHMDUOZSWZYSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3-azabicyclo[3.1.0]hexan-2-one: Core Scaffold, Physicochemical Profile, and Pharmacological Relevance


6-Methyl-3-azabicyclo[3.1.0]hexan-2-one is a conformationally constrained bicyclic lactam belonging to the 3-azabicyclo[3.1.0]hexan-2-one class. This scaffold features a fused cyclopropane ring that imposes rigid geometry on the pyrrolidinone system, eliminating chiral ambiguity while precisely orienting substituents [1]. The 6-methyl substituent is not merely a peripheral modification—it fundamentally alters conformational dynamics, lipophilicity, and receptor recognition relative to the des-methyl parent [1]. Originally developed within Pfizer's opioid receptor antagonist program for pruritus, compounds built on this core have demonstrated picomolar binding affinity at the human μ-opioid receptor and sustained in vivo efficacy in canine models [1][2]. The scaffold has subsequently been explored across multiple target classes including muscarinic receptor antagonism and kinase inhibition, underscoring its versatility as a privileged structure in medicinal chemistry [3].

Why Generic Substitution Fails for 6-Methyl-3-azabicyclo[3.1.0]hexan-2-one: Conformational, Pharmacodynamic, and Economic Barriers to Interchangeability


The 3-azabicyclo[3.1.0]hexan-2-one scaffold is not a commodity where any substitution pattern yields equivalent performance. The presence or absence of a single methyl group at the 6-position produces a 35-fold difference in human μ-opioid receptor binding affinity (Ki 168 nM vs 4.79 nM), a magnitude of effect that medicinal chemists term a 'magic methyl' [1]. This is not attributable merely to increased lipophilicity—computational modeling demonstrates that the 6-methyl group raises the rotational energy barrier of the pendant aryl ring from 1.1 kcal/mol to 3.99 kcal/mol, pre-organizing the ligand into its bioactive conformation and reducing the entropic penalty of binding [1]. Generic substitution with the des-methyl analog or other 6-substituted variants would therefore forfeit this conformational pre-organization, resulting in quantitatively inferior target engagement. Furthermore, the optimized synthetic route for the 6-methyl analog achieves a projected cost of bulk synthesis that is approximately one-quarter of that for earlier-generation analogs in the series, meaning that substitution with a structurally related but synthetically less optimized analog may carry both a biological and economic penalty [1].

Quantitative Head-to-Head Evidence: 6-Methyl-3-azabicyclo[3.1.0]hexan-2-one vs. Closest Analogs


35-Fold Improvement in Human μ-Opioid Receptor Binding Affinity: 6-Methyl vs. 6-Desmethyl Analog

In a direct head-to-head comparison within the same study, the 6-methyl analog (Compound 3) exhibited a human μ-opioid receptor binding Ki of 4.79 ± 1.92 nM, compared to 168 ± 57.9 nM for the 6-desmethyl analog (Compound 2)—a 35-fold improvement in binding affinity attributable solely to the presence of the 6-methyl group [1]. This 'magic methyl' effect far exceeds the ≤10-fold improvement typically expected from lipophilic burial of a methyl group (estimated at ≤1.5 kcal/mol), indicating a unique conformational pre-organization mechanism [1].

μ-opioid receptor binding affinity magic methyl effect

Selectivity Profile: 6-Methyl Analog Demonstrates >20-Fold μ-Selectivity Over κ and δ Subtypes in Canine Receptors

The 6-methyl analog (Compound 3) exhibited dog μ-opioid receptor Ki of 4.1 ± 2.3 nM, compared to dog κ Ki of 94 ± 35 nM (≈23-fold selectivity) and dog δ Ki of 183 ± 103 nM (≈45-fold selectivity) [1]. In contrast, the 6-desmethyl analog (Compound 2) showed dog μ Ki of 379 nM, dog κ Ki of 1576 nM (≈4-fold selectivity), and dog δ Ki >10,000 nM—indicating that the 6-methyl group not only enhances μ-binding potency but also substantially sharpens μ-over-κ selectivity [1].

opioid receptor selectivity mu/kappa/delta canine receptor binding

Functional Antagonist Potency: pA2 of 7.97 in Guinea-Pig Myenteric Plexus Assay

The 6-methyl analog (Compound 3) was confirmed as a full μ-opiate receptor antagonist with a pA2 of 7.97 against μ-receptor-mediated responses in the isolated guinea-pig myenteric plexus-longitudinal muscle preparation [1]. This functional antagonist potency is consistent with its nanomolar binding affinity and confirms that the enhanced binding translates into pharmacologically meaningful receptor blockade. No comparable functional pA2 data were reported for the 6-desmethyl analog (Compound 2), as it was deemed insufficiently potent to warrant further characterization [1].

functional antagonism pA2 guinea-pig myenteric plexus μ-opioid receptor

In Vivo Efficacy Duration: 12-Hour Antipruritic Effect in Canine Flea Allergy Dermatitis Model

The 6-methyl analog (Compound 3) was evaluated in a canine model of flea allergy dermatitis, a clinically relevant model of pruritus. The compound demonstrated significant reduction of pruritic behavior with a duration of action of 12 hours post-administration [1]. While no direct in vivo comparison with the 6-desmethyl analog was conducted, the 6-desmethyl compound was explicitly stated to lack sufficient potency to warrant further investigation, implying that it would not achieve comparable in vivo efficacy at tolerable doses [1].

in vivo efficacy canine pruritus model duration of action flea allergy dermatitis

High-Value Application Scenarios for 6-Methyl-3-azabicyclo[3.1.0]hexan-2-one Based on Quantitative Differentiation Evidence


μ-Opioid Receptor Antagonist Lead Optimization Programs Requiring Sub-Nanomolar Binding Affinity

For medicinal chemistry teams developing μ-opioid receptor antagonists for pruritus, irritable bowel syndrome, or opioid-induced constipation, the 6-methyl-3-azabicyclo[3.1.0]hexan-2-one scaffold provides a validated starting point with human μ Ki of 4.79 nM [1]. The 35-fold potency advantage over the 6-desmethyl analog means that SAR exploration should begin with the 6-methyl-substituted core rather than the unsubstituted parent scaffold, as the latter may fail to demonstrate sufficient target engagement to justify further optimization [1].

Selective μ-Opioid Probe Development for In Vivo Target Validation in Canine Models

The 6-methyl analog's 23-fold selectivity for μ over κ receptors in canine binding assays (Ki 4.1 nM vs 94 nM) makes it suitable for target validation studies in dogs—a key translational model for pruritus—where κ-mediated side effects must be minimized [1]. The 12-hour duration of antipruritic efficacy in the canine flea allergy dermatitis model further supports its use in preclinical proof-of-concept studies [1].

Conformationally Constrained Scaffold for Structure-Based Drug Design

The 6-methyl group raises the rotational energy barrier of the pendant aryl ring from 1.1 to 3.99 kcal/mol, locking the ligand into a restricted conformational space and reducing the entropic penalty of binding [1]. This property is valuable for structure-based drug design programs where rigid, pre-organized ligands are preferred for crystallography and computational docking studies. The achiral nature of this scaffold also eliminates the need for enantiomeric separation, simplifying both synthesis and analytical characterization compared to chiral piperidine-based alternatives [1].

Cost-Efficient Scale-Up of 3-Azabicyclo[3.1.0]hexane Building Blocks via Optimized Synthetic Route

The reported synthetic route for the 6-methyl analog achieves a projected cost of bulk synthesis approximately one-quarter of that for earlier-generation analogs, owing to an optimized cyclopropanation/sulfonylation sequence amenable to multigram production [1]. For procurement decisions involving scaffold quantities for lead optimization (>10 g), this cost differential may be decisive when selecting among structurally related 3-azabicyclo[3.1.0]hexane building blocks.

Quote Request

Request a Quote for 6-Methyl-3-azabicyclo[3.1.0]hexan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.